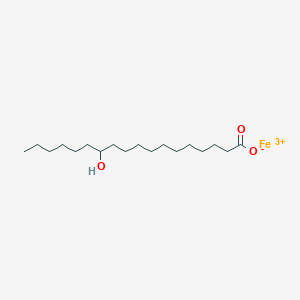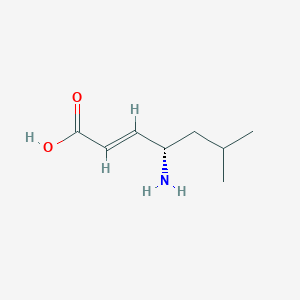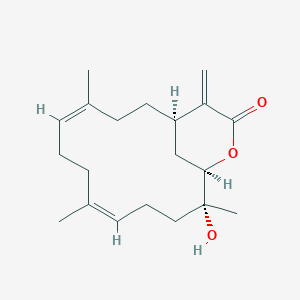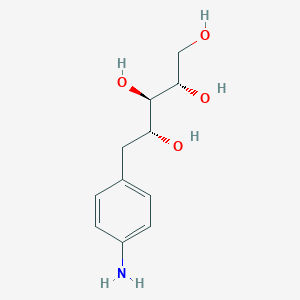
5-Apthp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Apthp, also known as 5-(2-aminopropyl)tetrahydroisoquinoline, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
5-ApthpApthp has shown promise in various scientific research applications, including neuroprotection, anti-inflammatory properties, and anti-cancer activity. In neuroprotection, 5-ApthpApthp has been shown to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory properties, 5-ApthpApthp has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. In anti-cancer activity, 5-ApthpApthp has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 5-ApthpApthp is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroprotection, 5-ApthpApthp has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory properties, 5-ApthpApthp has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to activate the PPARγ pathway, which regulates the expression of genes involved in inflammation and metabolism. In anti-cancer activity, 5-ApthpApthp has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and to induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ApthpApthp are diverse and depend on the specific application. In neuroprotection, 5-ApthpApthp has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species and lipid peroxidation products. In anti-inflammatory properties, 5-ApthpApthp has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. In anti-cancer activity, 5-ApthpApthp has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to decrease the expression of genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-ApthpApthp in lab experiments include its low toxicity, high solubility, and diverse biological effects. 5-ApthpApthp has been shown to be well-tolerated in animal models, and to have a wide therapeutic window. However, the limitations of using 5-ApthpApthp in lab experiments include its limited availability and high cost. The synthesis of 5-ApthpApthp is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 5-ApthpApthp, including the investigation of its potential therapeutic applications in human diseases, the optimization of its pharmacokinetic properties, and the elucidation of its mechanism of action. In human diseases, 5-ApthpApthp has shown promise in animal models of various conditions, but further studies are needed to determine its safety and efficacy in humans. In pharmacokinetic properties, the absorption, distribution, metabolism, and excretion of 5-ApthpApthp need to be better understood in order to optimize its therapeutic potential. In mechanism of action, the specific signaling pathways and molecular targets of 5-ApthpApthp need to be identified in order to develop more targeted and effective therapies.
Conclusion
In conclusion, 5-ApthpApthp is a novel compound with diverse biological effects and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 5-ApthpApthp in humans, and to optimize its pharmacokinetic properties and mechanism of action.
Méthodes De Synthèse
The synthesis of 5-ApthpApthp involves the reaction of tetrahydroisoquinoline with 2-aminopropane in the presence of a reducing agent. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
144069-91-0 |
|---|---|
Nom du produit |
5-Apthp |
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(2S,3R,4R)-5-(4-aminophenyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H17NO4/c12-8-3-1-7(2-4-8)5-9(14)11(16)10(15)6-13/h1-4,9-11,13-16H,5-6,12H2/t9-,10+,11-/m1/s1 |
Clé InChI |
MRNNKNGLQUJDHI-OUAUKWLOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H]([C@H]([C@H](CO)O)O)O)N |
SMILES |
C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |
SMILES canonique |
C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |
Synonymes |
5-(p-aminophenyl)-1,2,3,4-tetrahydroxypentane 5-APTHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





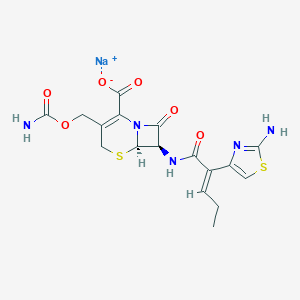
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)

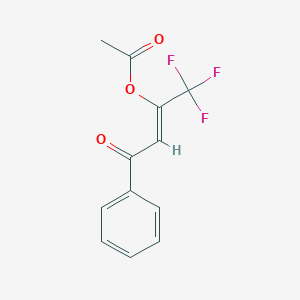
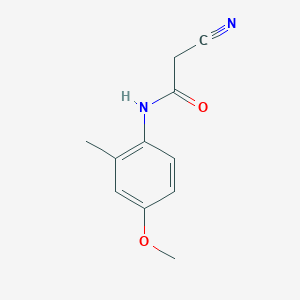


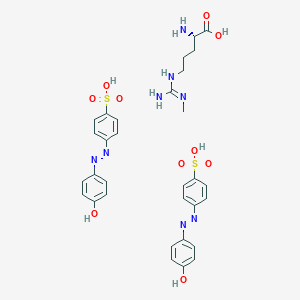
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
